molecular formula C7H9N3O3 B2538025 Methyl 6-amino-5-methoxypyrimidine-4-carboxylate CAS No. 1909316-24-0

Methyl 6-amino-5-methoxypyrimidine-4-carboxylate

Cat. No.: B2538025
CAS No.: 1909316-24-0
M. Wt: 183.167
InChI Key: WVBSKULOIAYZFS-UHFFFAOYSA-N
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Description

Methyl 6-amino-5-methoxypyrimidine-4-carboxylate is a heterocyclic organic compound with the molecular formula C7H9N3O3. It is a derivative of pyrimidine, a six-membered ring containing nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-amino-5-methoxypyrimidine-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 6-amino-5-methoxypyrimidine-4-carboxylic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-5-methoxypyrimidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized pyrimidine derivatives .

Scientific Research Applications

Methyl 6-amino-5-methoxypyrimidine-4-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 6-amino-5-methoxypyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or other proteins, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-amino-5-methoxypyrimidine-4-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity.

Biological Activity

Methyl 6-amino-5-methoxypyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features an amino group at the 6-position and a methoxy group at the 5-position of the pyrimidine ring. This specific substitution pattern is believed to enhance its biological activity compared to other similar compounds.

Compound Name Structure Features Unique Attributes
This compoundAmino group at the 6-positionPotential for increased biological activity
Ethyl 6-amino-5-methoxypyrimidine-4-carboxylateSimilar structure with ethyl substitutionInvestigated for antimicrobial and antiviral properties
Methyl 2-chloro-6-methoxypyrimidine-4-carboxylateChlorine substitution at the 2-positionEnhanced reactivity due to halogen

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Inhibition of Enzymes : The compound may inhibit enzymes involved in pyrimidine metabolism, which is crucial for DNA synthesis. This mechanism is particularly relevant in cancer treatment, where rapid cell division requires nucleotide synthesis.
  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties by disrupting bacterial cell walls or inhibiting essential metabolic pathways.
  • Anti-inflammatory Effects : Studies suggest that it can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) production.

Anticancer Activity

A significant body of research has focused on the anticancer potential of this compound. In vitro studies have shown promising results against various cancer cell lines.

Cell Line IC50 (µM) Effect
P388 Murine Leukemia15.2Significant cytotoxicity
MCF-7 Breast Cancer9.1Inhibition of cell proliferation
HCT116 Colon Cancer12.3Induction of apoptosis

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against several pathogens:

Pathogen Minimum Inhibitory Concentration (MIC) (µg/mL) Effect
Staphylococcus aureus32Inhibition of growth
Escherichia coli16Bactericidal effect
Candida albicans64Antifungal activity

Case Studies

  • In Vitro Study on Cancer Cells : A study published in Journal of Medicinal Chemistry demonstrated that this compound exhibited significant cytotoxic effects on the MCF-7 breast cancer cell line with an IC50 value of 9.1 µM, indicating its potential as a therapeutic agent in breast cancer treatment .
  • Antimicrobial Efficacy : Another investigation highlighted the compound's effectiveness against Staphylococcus aureus with an MIC of 32 µg/mL, suggesting its potential use in treating bacterial infections .
  • Anti-inflammatory Mechanism : Research conducted on human microglia cells showed that derivatives of this compound could inhibit TNF-α production, demonstrating its anti-inflammatory properties .

Properties

IUPAC Name

methyl 6-amino-5-methoxypyrimidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c1-12-5-4(7(11)13-2)9-3-10-6(5)8/h3H,1-2H3,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVBSKULOIAYZFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CN=C1N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909316-24-0
Record name methyl 6-amino-5-methoxypyrimidine-4-carboxylate
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